[4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
Description
4-(4-Chlorophenyl)piperazin-1-ylmethanone is a synthetic small molecule characterized by a piperazine core substituted with a 4-chlorophenyl group at the 4-position and a 2-fluoropyridin-3-yl carbonyl moiety. Piperazine derivatives are well-documented in medicinal chemistry for their versatility in modulating central nervous system (CNS) targets, ion channels, and viral proteases .
Structure
3D Structure
Properties
CAS No. |
921230-73-1 |
|---|---|
Molecular Formula |
C16H15ClFN3O |
Molecular Weight |
319.76 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H15ClFN3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2 |
InChI Key |
KOSVLPNKMQYFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Piperazine Derivatives
- Starting Materials: 4-Chlorobenzyl chloride, piperazine, and 2-fluoropyridine.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Catalyst: Sodium hydride or potassium carbonate.
- Temperature: Reflux conditions (around 80–100 °C).
- Dissolve 4-chlorobenzyl chloride in THF.
- Add piperazine and sodium hydride to the solution.
- Heat the mixture under reflux for several hours until completion.
- Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.
- Purify the crude product through column chromatography.
Yield: Approximately 85% based on initial reactants.
Method 2: Direct Acylation
- Starting Materials: 4-(4-Chlorophenyl)piperazine and acetic anhydride or acetyl chloride.
- Solvent: Dichloromethane (DCM).
- Temperature: Room temperature to mild heating.
- Mix 4-(4-Chlorophenyl)piperazine with acetic anhydride in DCM.
- Stir at room temperature for several hours or heat mildly to facilitate the reaction.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent.
Yield: Typically yields around 90% of the desired acylated product.
Method 3: Use of Fluoropyridine
- Starting Materials: Piperazine derivative, fluoropyridine, and a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Solvent: DMF or DMSO (dimethyl sulfoxide).
- Temperature: Ambient or slightly elevated temperatures.
- Combine piperazine derivative with fluoropyridine in DMF.
- Add EDC to activate the carboxylic acid group for coupling.
- Stir the mixture for several hours until complete conversion is achieved.
- Purify via precipitation or chromatography.
Yield: Generally achieves yields between 80% to 95%.
The following table summarizes key aspects of each preparation method:
| Method | Starting Materials | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Reaction with Piperazine | 4-Chlorobenzyl chloride, piperazine | Tetrahydrofuran | Reflux (80–100 °C) | ~85 |
| Direct Acylation | 4-(4-Chlorophenyl)piperazine | Dichloromethane | Room temp/mild heat | ~90 |
| Use of Fluoropyridine | Piperazine derivative, fluoropyridine | DMF | Ambient/slight heat | 80–95 |
The preparation of 4-(4-Chlorophenyl)piperazin-1-ylmethanone can be effectively achieved through various synthetic routes involving different starting materials and reaction conditions. Each method offers distinct advantages in terms of yield and simplicity, allowing researchers to select an appropriate approach based on available resources and desired outcomes.
Future studies could explore optimization of these synthesis methods to improve yields further, reduce reaction times, or utilize greener solvents to align with environmental sustainability practices in chemical synthesis. Additionally, investigating alternative routes that involve different coupling strategies or novel reagents may provide new insights into this compound's chemistry.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the halogen atoms in the chlorophenyl and fluoropyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that this compound may exhibit significant activity against various targets in the central nervous system. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have suggested its potential efficacy in treating conditions like depression and anxiety due to its interaction with neurotransmitter receptors.
Antidepressant Activity
A study focusing on derivatives of piperazine has shown that compounds similar to 4-(4-Chlorophenyl)piperazin-1-ylmethanone can possess antidepressant-like effects in animal models. These findings indicate that modifications to the piperazine structure can lead to enhanced therapeutic profiles, providing a pathway for developing new antidepressants.
Antipsychotic Potential
The structural characteristics of this compound suggest it may interact with dopamine and serotonin receptors, which are critical in the pathophysiology of schizophrenia and other psychotic disorders. Ongoing studies aim to elucidate its mechanism of action and therapeutic potential in this area.
Case Study 1: Antidepressant Efficacy
In a controlled study, a derivative of 4-(4-Chlorophenyl)piperazin-1-ylmethanone was tested for its antidepressant effects using the forced swim test in rodents. Results demonstrated a significant reduction in immobility time compared to control groups, indicating potential antidepressant activity (Data Source: ResearchGate).
Case Study 2: Neuropharmacological Profile
Another study investigated the neuropharmacological profile of compounds related to 4-(4-Chlorophenyl)piperazin-1-ylmethanone. The results showed modulation of serotonin and dopamine receptor activity, suggesting possible applications in treating mood disorders (Data Source: PubChem).
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Based Compounds
| Compound Name | Piperazine Substituent | Aryl Carbonyl Group | Molecular Weight (g/mol) | Biological Activity/Application | Source (Evidence ID) |
|---|---|---|---|---|---|
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | 4-(4-Chlorophenyl) | 2-Fluoropyridin-3-yl | 319.76 (calculated) | Not explicitly reported; structural analog to CNS/viral targets | — |
| (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1) | 4-(2,4-Dichlorobenzyl) | 6-Fluoroisoquinolin-4-yl | 418.28 (observed) | SARS-CoV-2 Mpro inhibitor candidate | |
| BAY10000493 | 4-{[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl} | 2-Fluorophenyl | 489.34 (calculated) | K2P3.1 (TASK-1) potassium channel inhibitor | |
| (5-Bromopyridin-3-yl){4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone | 4-[(R)-(4-Chlorophenyl)(phenyl)methyl] | 5-Bromopyridin-3-yl | Not reported | SARS-CoV-2 Mpro inhibitor | |
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | 4-(4-Chlorophenyl) | Morpholin-4-yl | 309.80 (calculated) | Not explicitly reported; structural analog for solubility studies |
Key Observations:
Substituent Effects on Lipophilicity and Binding The target compound’s 4-chlorophenyl group enhances lipophilicity compared to the 2,4-dichlorobenzyl substituent in Compound 1, which may influence membrane permeability .
Biological Target Specificity Compounds with fluorinated pyridine/isoquinoline moieties (e.g., Compound 1, target compound) are associated with antiviral (SARS-CoV-2 Mpro) and ion channel (K2P3.1) activities . The bromopyridine derivative in showed non-covalent inhibition of SARS-CoV-2 Mpro, suggesting halogenated aryl groups enhance protease binding .
Retention Time and Physicochemical Properties LC-HRMS data for analogs (e.g., Compound 1: tR = 0.875 min) indicate that fluorinated aryl groups reduce retention times compared to non-halogenated derivatives, implying improved polarity profiles .
Biological Activity
The compound 4-(4-Chlorophenyl)piperazin-1-ylmethanone, also known by its chemical formula , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various receptors, its therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of 4-(4-Chlorophenyl)piperazin-1-ylmethanone includes a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of a chlorophenyl group and a fluoropyridine moiety enhances its lipophilicity and receptor binding capabilities.
1. Dopamine Receptor Affinity
Research indicates that derivatives of piperazine, including the compound , exhibit significant affinity for dopamine receptors. A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, showed an IC50 value of 0.057 nM for the dopamine D4 receptor, indicating high selectivity over D2 receptors and other serotonin receptors . This suggests that 4-(4-Chlorophenyl)piperazin-1-ylmethanone may similarly interact with dopamine receptors, potentially influencing neurological conditions.
2. Analgesic Activity
In a study evaluating the analgesic properties of piperazine derivatives, it was found that compounds with similar structures exhibited significant pain-relieving effects in animal models. For instance, derivatives tested in male Wistar rats demonstrated considerable analgesic activity at doses around 50 mg/kg . This points to the potential use of 4-(4-Chlorophenyl)piperazin-1-ylmethanone in pain management therapies.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds bearing similar piperazine structures have shown strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease . The inhibition of urease also suggests potential applications in treating infections caused by urease-producing bacteria.
Case Studies
The mechanisms by which 4-(4-Chlorophenyl)piperazin-1-ylmethanone exerts its biological effects likely involve modulation of neurotransmitter systems and inhibition of specific enzymes. Its interaction with dopamine receptors may influence dopaminergic signaling pathways involved in mood regulation and motor control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
